3'-(4-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is a complex organic compound characterized by its unique spiro structure, which includes an indoline and thiazolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione typically involves the reaction of indoline-2,3-diones with difluoromethylene phosphabetaine (PDFA). This reaction yields novel 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles, which can be further transformed into the desired spiro compound . The reaction conditions often include moderate to excellent yields, making it an efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3’-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
3’-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism by which 3’-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroalkenyl-3-trifluoromethyl-2-oxindoles: These compounds share a similar core structure and are synthesized using similar methods.
Trifluoromethyl phenyl sulfone: This compound is used in similar chemical reactions and has comparable properties.
Uniqueness
What sets 3’-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione apart is its spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N2O2S/c25-17-8-10-18(11-9-17)30-21(31)14-33-23(30)19-6-1-2-7-20(19)29(22(23)32)13-15-4-3-5-16(12-15)24(26,27)28/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOIMZKXRGEDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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